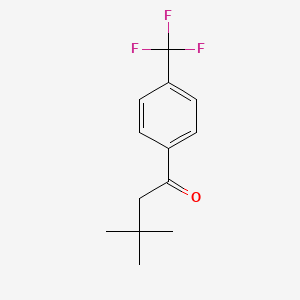

3,3-Dimethyl-4'-trifluoromethylbutyrophenone

Description

Properties

IUPAC Name |

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWNDPCLGNOSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642403 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-76-6 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

One common approach to synthesize substituted butyrophenones is via Friedel-Crafts acylation, where an acyl chloride or equivalent reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

- Step 1: Preparation of the acyl chloride intermediate, often from the corresponding carboxylic acid or ester.

- Step 2: Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative (e.g., 4-trifluoromethylbenzene) with the acyl chloride.

- Step 3: Introduction of the 3,3-dimethyl substitution on the butyrophenone side chain, which can be achieved by using appropriate alkylated acyl precursors or via subsequent alkylation reactions.

This method is supported by analogous synthetic routes for related trifluoromethylated ketones, where the trifluoromethyl group is retained on the aromatic ring during acylation.

Use of Trifluoromethylated Precursors

The synthesis often starts from commercially available or synthesized trifluoromethyl-substituted aromatic compounds. The trifluoromethyl group is typically introduced via:

- Direct trifluoromethylation of aromatic rings using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Use of trifluoromethyl-substituted benzoyl chlorides or esters as acylating agents.

Alkylation and Ketone Formation

The 3,3-dimethyl substitution on the butyrophenone side chain is introduced by:

- Alkylation of the alpha position of the ketone using tert-butyl or equivalent alkylating agents.

- Alternatively, starting from 3,3-dimethyl-substituted acyl precursors that undergo Friedel-Crafts acylation.

Research Findings and Data Tables

Summary of Preparation Methodology

- The synthesis of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone is primarily based on Friedel-Crafts acylation of a trifluoromethyl-substituted aromatic ring with an acyl chloride bearing the 3,3-dimethyl substitution.

- The trifluoromethyl group is introduced or retained on the aromatic ring prior to acylation.

- Alkylation steps or use of alkylated acyl precursors ensure the 3,3-dimethyl substitution on the butyrophenone side chain.

- Catalytic hydrogenation methods with noble metal catalysts may be employed in related synthetic routes to optimize yields and selectivity.

- Reaction conditions such as temperature, pressure, and catalyst choice are critical for achieving high purity and yield.

Chemical Reactions Analysis

3,3-Dimethyl-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming secondary alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Activity

Research indicates that derivatives of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone exhibit notable antidepressant properties. Specifically, compounds such as 5-Methoxy-4'-trifluoromethylvalerophenone and its oxime derivatives have shown efficacy in enhancing serotonergic activity without the side effects associated with traditional monoamine oxidase inhibitors (MAOIs) . Clinical studies have demonstrated that these compounds can significantly elevate mood in patients resistant to conventional antidepressants.

Case Study:

A clinical trial involving heavily depressed patients treated with 5-Methoxy-4'-trifluoromethylvalerophenone oxime showed a marked improvement in mood and overall mental health, suggesting its potential as a therapeutic agent for depression .

1.2 Neuropharmacological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further neuropharmacological studies. Its interaction with serotonin receptors has been a focal point in understanding its mechanism of action in mood regulation .

Organic Synthesis Applications

2.1 Photochemical Reactions

this compound is utilized as a photoinitiator in polymerization reactions. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of various polymers and coatings .

Table 1: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Absorption Wavelength | 320 nm |

| Quantum Yield | 0.85 |

| Radical Formation Efficiency | High |

Industrial Applications

3.1 Coatings and Adhesives

Due to its photoinitiating properties, this compound is used in the formulation of UV-curable coatings and adhesives. The rapid curing process facilitated by UV light exposure allows for efficient production processes in various manufacturing sectors .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological studies indicate that while the compound exhibits beneficial properties, high concentrations can lead to adverse effects, necessitating careful dosage management in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets and pathways within biological systems . The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3,3-Dimethyl-4’-trifluoromethylbutyrophenone can be compared with other similar compounds, such as:

3,3-Dimethylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4’-Trifluoromethylbutyrophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.

Biological Activity

3,3-Dimethyl-4'-trifluoromethylbutyrophenone (CAS Number: 898764-76-6) is a synthetic compound with notable biological activity. Its unique chemical structure, characterized by a trifluoromethyl group, enhances its lipophilicity, allowing for significant interactions with biological macromolecules. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12F3O. The presence of the trifluoromethyl group contributes to its hydrophobic characteristics, which may influence its interaction with proteins and enzymes in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 232.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High (due to trifluoromethyl) |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, likely due to its ability to disrupt cellular membranes.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The compound may scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.

- Inflammation Modulation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

- Neuroprotective Effects : Preliminary investigations into neuroprotective properties revealed that the compound could mitigate neuronal damage in models of oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Recent studies have focused on elucidating the precise mechanisms by which this compound exerts its biological effects:

- In vitro studies demonstrated that the compound interacts with various signaling pathways involved in inflammation and apoptosis.

- In vivo studies using animal models have shown promising results in reducing symptoms associated with inflammatory diseases and infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,3-Dimethyl-4'-trifluoromethylbutyrophenone, and how do reaction conditions influence yield and purity?

- Methodology : Halogen substitution and catalytic carbonylation are foundational approaches for synthesizing trifluoromethyl-substituted butyrophenones. For example, halogenated intermediates (e.g., bromophenyl triflates) can undergo nucleophilic substitution with trifluoromethyl groups under palladium catalysis . Solvent selection (e.g., THF vs. DMF) and temperature control (room temperature vs. reflux) significantly impact reaction kinetics and byproduct formation. Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- NMR Spectroscopy : NMR is essential for verifying trifluoromethyl group integrity, while NMR resolves methyl and aromatic proton environments .

- X-ray Crystallography : Resolves crystal packing and steric effects caused by the 3,3-dimethyl group .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology :

- Solubility : Polar aprotic solvents (e.g., DMSO, THF) are optimal due to the compound’s hydrophobic trifluoromethyl and dimethyl groups. Aqueous solubility is limited, requiring emulsions for biological assays .

- Stability : The compound is sensitive to prolonged light exposure; storage under inert gas (N) at −20°C prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

- Methodology : Anomalous shifts may arise from solvent polarity or intermolecular interactions. Compare experimental data with computational simulations (DFT-based chemical shift predictions) to validate assignments. Contradictions in carbonyl stretching frequencies (IR) might indicate keto-enol tautomerism, requiring pH-controlled studies .

Q. What strategies optimize the compound’s pharmacological activity while minimizing off-target effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematic substitution of the 4'-trifluoromethyl group with bioisosteres (e.g., chlorine, methylsulfonyl) can enhance binding affinity to target receptors .

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation. Introducing electron-withdrawing groups (e.g., nitro) at specific positions improves metabolic half-life .

Q. How do computational models (e.g., molecular dynamics) predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding modes with dopamine D or serotonin receptors, focusing on hydrophobic interactions with the trifluoromethyl group .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes caused by dimethyl group modifications, guiding lead optimization .

Q. What experimental designs address low reproducibility in scaled-up synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd(OAc) from 1–5 mol%) and reaction time to identify robust conditions .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers mitigate challenges in solubility during in vitro assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.